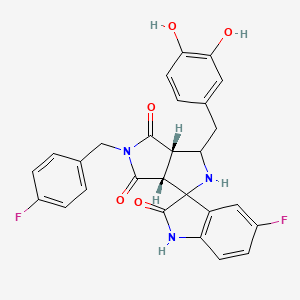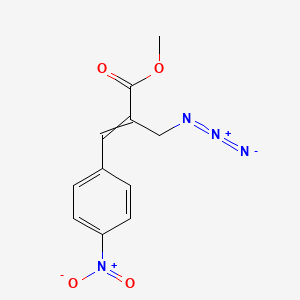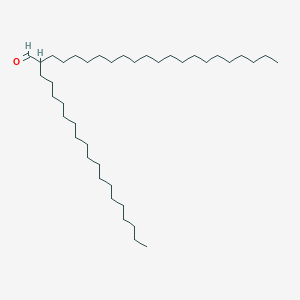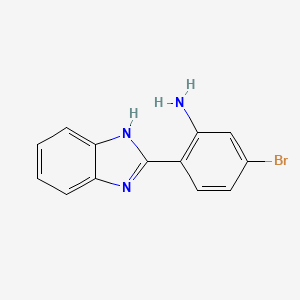![molecular formula C10H10Cl2N4O B12628959 4,6-dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1184920-55-5](/img/structure/B12628959.png)
4,6-dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine: is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with two chlorine atoms at positions 4 and 6, and a tetrahydro-pyran-4-yl substituent at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with tetrahydro-2H-pyran-4-yl methanesulfonate under basic conditions. The reaction proceeds through nucleophilic substitution, where the methanesulfonate group is replaced by the pyrazolo[3,4-d]pyrimidine moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Pyrazolo[3,4-d]pyrimidines: Resulting from nucleophilic substitution.
Oxides and Reduced Derivatives: From oxidation and reduction reactions.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: 4,6-Dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine has shown potential as an antiviral and anticancer agent. Its derivatives are being studied for their ability to inhibit specific enzymes and proteins involved in disease pathways .
Industry: The compound is used in the development of new materials with specific electronic and optical properties. It is also explored for its potential in creating novel catalysts for chemical reactions .
Mécanisme D'action
The mechanism of action of 4,6-dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction. This inhibition can lead to the disruption of critical biological pathways, making the compound effective in treating diseases like cancer and viral infections .
Comparaison Avec Des Composés Similaires
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine.
Tetrahydro-2H-pyran-4-yl methanesulfonate: Another precursor used in the synthesis.
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrahydro-pyran-4-yl group enhances its solubility and bioavailability, making it a valuable compound in drug development .
Propriétés
Numéro CAS |
1184920-55-5 |
|---|---|
Formule moléculaire |
C10H10Cl2N4O |
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
4,6-dichloro-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H10Cl2N4O/c11-8-7-5-13-16(6-1-3-17-4-2-6)9(7)15-10(12)14-8/h5-6H,1-4H2 |
Clé InChI |
UAUKSUBZFUQFNM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1N2C3=C(C=N2)C(=NC(=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-oxabicyclo[6.1.0]non-6-en-2-one](/img/structure/B12628882.png)

![Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628906.png)

![[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12628922.png)
![N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine](/img/structure/B12628925.png)
![3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile](/img/structure/B12628927.png)



![tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12628949.png)
![2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12628952.png)

![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime, [C(E)]-](/img/structure/B12628966.png)
